![molecular formula C25H25FN6O5S B2653144 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 922099-78-3](/img/structure/B2653144.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by various substitutions to add the additional functional groups . The exact synthesis route would depend on the specific reagents and conditions used.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of multiple functional groups means that it could participate in a wide range of reactions, including nucleophilic substitutions, eliminations, and additions .Scientific Research Applications
GPR39 Agonists and Zinc Allosteric Modulation
Compounds structurally similar to the query chemical have been discovered as novel GPR39 agonists, with an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands the potential kinase off-targets to include G protein-coupled receptors, suggesting applications in the development of therapeutic agents targeting metabolic disorders and other diseases related to GPR39 signaling (Sato et al., 2016).
Gastrokinetic Agents
Another study focused on the synthesis and evaluation of benzamide derivatives for gastrokinetic activity, demonstrating potent effects on gastric emptying in animal models. This suggests potential applications in developing treatments for gastrointestinal motility disorders (Kato et al., 1992).
Antibacterial and Antituberculosis Agents
Research into thiazole-aminopiperidine hybrid analogues has led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds show promising activity against tuberculosis with minimal cytotoxicity, indicating potential for developing new antituberculosis drugs (Jeankumar et al., 2013).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, incorporating benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest applications in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Peripheral Benzodiazepine Receptor Imaging
Synthesis and evaluation of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for peripheral benzodiazepine receptor imaging suggest applications in neurodegenerative disease research, offering tools for studying PBR expression in these conditions (Fookes et al., 2008).
properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O5S/c26-20-3-1-2-18(14-20)16-30-17-28-23-22(25(30)34)15-29-32(23)9-8-27-24(33)19-4-6-21(7-5-19)38(35,36)31-10-12-37-13-11-31/h1-7,14-15,17H,8-13,16H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXCLHERGORPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.